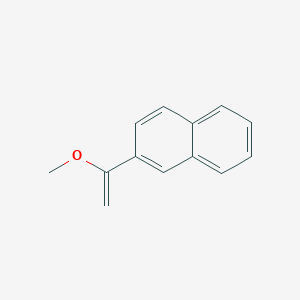
2-(1-Methoxyvinyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methoxyvinyl)naphthalene is an organic compound featuring a naphthalene ring substituted with a methoxyvinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methoxyvinyl)naphthalene typically involves the alkylation of naphthalene derivatives. One common method is the electrophilic addition of methoxyvinyl groups to the naphthalene ring. This can be achieved through reactions involving organometallic intermediates, such as organolithium reagents, followed by treatment with borate to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic addition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Methoxyvinyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxyvinyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonic acids are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1-Methoxyvinyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to generate singlet oxygen.
Wirkmechanismus
The mechanism of action of 2-(1-Methoxyvinyl)naphthalene, particularly in photodynamic therapy, involves the generation of reactive oxygen species (ROS) upon activation by light. The compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which induces apoptosis in cancer cells. This process involves the interaction with cellular components, leading to oxidative stress and cell death .
Vergleich Mit ähnlichen Verbindungen
Naphthalene: A simpler aromatic hydrocarbon with similar structural properties but lacking the methoxyvinyl group.
1-Methoxynaphthalene: Similar in structure but with a methoxy group instead of a methoxyvinyl group.
2-Vinylnaphthalene: Contains a vinyl group instead of a methoxyvinyl group.
Eigenschaften
Molekularformel |
C13H12O |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
2-(1-methoxyethenyl)naphthalene |
InChI |
InChI=1S/C13H12O/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1H2,2H3 |
InChI-Schlüssel |
IXXAVPHIOCGNAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















